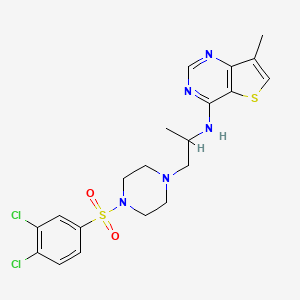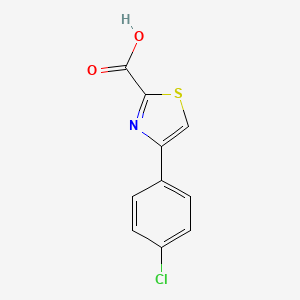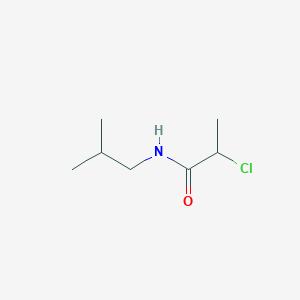
2-chloro-N-isobutylpropanamide
Vue d'ensemble
Description
2-chloro-N-isobutylpropanamide is an organic compound with the CAS Number: 87603-45-0 . It has a molecular weight of 163.65 and its IUPAC name is 2-chloro-N-isobutylpropanamide .
Molecular Structure Analysis
The InChI code for 2-chloro-N-isobutylpropanamide is1S/C7H14ClNO/c1-5(2)4-9-7(10)6(3)8/h5-6H,4H2,1-3H3,(H,9,10) . The InChI key is DACYGWNELUVMHS-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-chloro-N-isobutylpropanamide is a solid at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- 2-chloro-N-isobutylpropanamide is involved in the synthesis of various chemical compounds. For instance, Yang Gui-qiu and Yu Chun-rui (2004) demonstrated its use in the preparation of 3-Chloro-N-hydroxy-2,2-dimethylpropanamide, which was further converted to 4,4-dimethyl-3-isoxazolidinone with high yields (Yang Gui-qiu & Yu Chun-rui, 2004). Additionally, Huang Ming-zhi et al. (2005) synthesized a compound involving 2-chloro-N-isobutylpropanamide and determined its structure using X-ray single crystal diffraction (Huang Ming-zhi et al., 2005).
Herbicide Research
- This compound has been studied in the context of herbicides and their environmental impact. For example, Clausen et al. (1996) used it in a study comparing runoff, sediment, and pesticide losses from different tilled corn watersheds (Clausen et al., 1996). Furthermore, Kay (1971) reported the use of related compounds in increasing yield and quality of range forage (Kay, 1971).
Pharmaceutical Research
- Although direct references to 2-chloro-N-isobutylpropanamide in pharmaceutical research are limited, its structural relatives have been investigated. For instance, Drews (2000) discussed the role of chemistry in drug discovery, highlighting the importance of molecular structures similar to 2-chloro-N-isobutylpropanamide in developing new medications (Drews, 2000).
Mécanisme D'action
Target of Action
This compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules to exert its effects.
Biochemical Pathways
Given its use in proteomics research , it may influence pathways involving protein synthesis, modification, or degradation.
Pharmacokinetics
Its physical properties such as its solid state, room temperature storage, and predicted boiling point and density may influence its bioavailability.
Result of Action
As a biochemical used in proteomics research , it may influence protein-related processes in cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-isobutylpropanamide . Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects.
Propriétés
IUPAC Name |
2-chloro-N-(2-methylpropyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-5(2)4-9-7(10)6(3)8/h5-6H,4H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACYGWNELUVMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607187 | |
| Record name | 2-Chloro-N-(2-methylpropyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-isobutylpropanamide | |
CAS RN |
87603-45-0 | |
| Record name | 2-Chloro-N-(2-methylpropyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(2-methylpropyl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




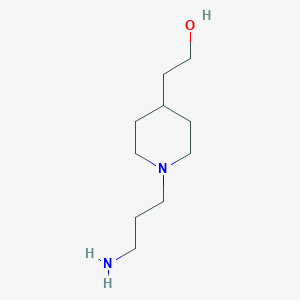
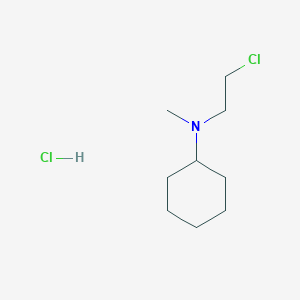

![2-[4-(Ethoxycarbonyl)piperazin-1-yl]acetic acid](/img/structure/B1369414.png)



![4-[3-Phenyl-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-trifluoromethylbenzonitrile](/img/structure/B1369429.png)


